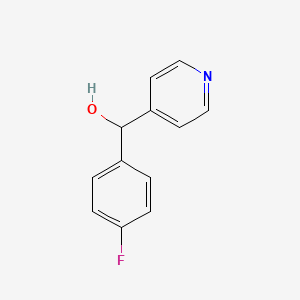

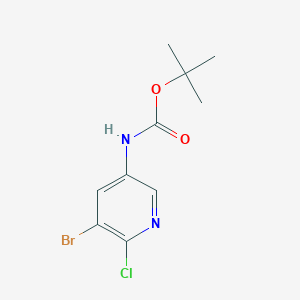

![molecular formula C12H12N2O B1339087 6'-甲氧基-5-甲基-[2,2']联吡啶 CAS No. 638353-16-9](/img/structure/B1339087.png)

6'-甲氧基-5-甲基-[2,2']联吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

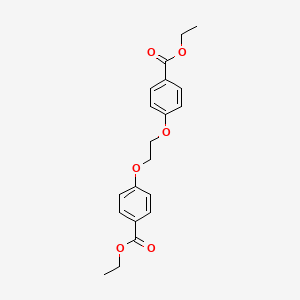

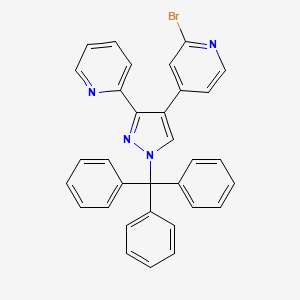

The compound of interest, 6'-Methoxy-5-methyl-[2,2']bipyridinyl, is a derivative of 2,2'-bipyridine, which is a class of compounds known for their coordination chemistry and applications in various fields, including catalysis and materials science. The methoxy and methyl substituents on the bipyridine ring can influence the physical, chemical, and electronic properties of the compound, potentially leading to unique reactivity and applications.

Synthesis Analysis

The synthesis of bipyridine derivatives often involves strategies that allow for the introduction of substituents at specific positions on the bipyridine core. For instance, the synthesis of symmetrical and unsymmetrical 6,6'-binicotinates, which are related to the compound of interest, can be achieved using the Eglinton reaction and subsequent isomerization or coupling reactions . The synthesis of 5'-methyl-2,2'-bipyridine-6-carboxylic acid, a related compound, starts from a 6-bromo-2,2'-bipyridine building block, indicating that halogenated precursors are useful intermediates in the synthesis of substituted bipyridines .

Molecular Structure Analysis

The molecular structure of bipyridine derivatives can be significantly affected by the substituents. For example, the crystal and molecular structures of dimethyl-2,2'-bipyridyl complexes have been determined, showing that the substituents can influence the formation of hydrogen-bonded chains and the length of N-H···O hydrogen bonds . These structural details are crucial for understanding the reactivity and binding properties of the compound.

Chemical Reactions Analysis

Bipyridine derivatives undergo various chemical reactions, including coupling and substitution reactions, which are essential for functionalizing the bipyridine core. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, bromination, and hydrolysis . These reactions are indicative of the types of transformations that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives are influenced by their molecular structure. For instance, the phase transitions and vibrations of dimethyl-2,2'-bipyridyl complexes have been studied, revealing that the methyl substituents do not confer ferroelectric properties but can lead to continuous phase transitions . The optical properties, such as absorption and fluorescence, are also affected by the substituents, as seen in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .

科学研究应用

合成和表征

- 利用含有与邻苯二酚结合位点相连的 2,2'-联吡啶结合位点的新型桥联配体的双核配合物的合成证明了该化合物在形成具有有趣电化学和光谱性质的配合物中的效用。这些配合物表现出猝灭的发光和增强的跃迁强度,表明在电子和光子器件中具有潜在的应用(Shukla 等人,1999)。

化学转化

- 包括与 6'-甲氧基-5-甲基-[2,2']联吡啶相关的杂环衍生物的甲基化方法的研究,导致了具有潜在生物活性的化合物的新的合成途径(Janin 等人,1999)。

光物理和电化学性质

- 通过金属结合域操作对配体家族的修饰研究,包括使用 6'-甲氧基-5-甲基-[2,2']联吡啶衍生物,重点是创建用于聚合物光稳定化和太阳能收集器的配合物。这些化合物显示出作为光稳定剂和太阳能收集器的功能改进的潜力,据报道的光物理特性表明它们在这些应用中的效用(Constable 等人,2009)。

荧光探测

- 基于 6-氨基-2,2'-联吡啶支架的高亲和力比例荧光探针的开发,用于内源性 Zn2+,突出了衍生物在创建生物研究工具中的效用。该探针在生理条件下表现出纳摩尔级的解离常数、大的斯托克斯位移和出色的检测限,表明其作为研究活系统中 Zn2+ 作用的宝贵工具的潜力(Hagimori 等人,2022)。

界面电子转移动力学

- 在 TiO2 纳米颗粒表面上基于邻苯二酚结合的 RuII-多吡啶基敏化剂的研究,包括 6'-甲氧基-5-甲基-[2,2']联吡啶衍生物,显示了它们在界面电子转移动力学中的有效性。这项研究提供了对二级给电子基团对电子转移动力学的影响的见解,这对于开发高效染料敏化太阳能电池至关重要(Banerjee 等人,2011)。

属性

IUPAC Name |

2-methoxy-6-(5-methylpyridin-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-6-7-10(13-8-9)11-4-3-5-12(14-11)15-2/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVYIWKIRXCWPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=NC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Methoxy-5-methyl-2,2'-bipyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

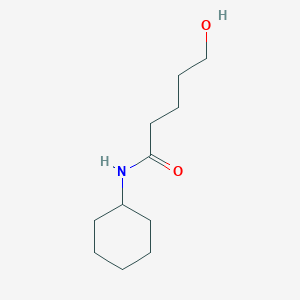

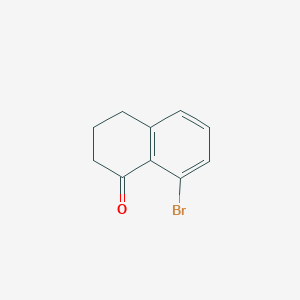

![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)